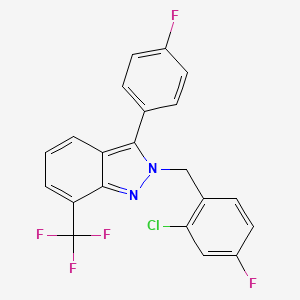

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

描述

LXR-623 is a liver X receptor (LXR) modulator that acts as a partial agonist at LXRα and a full agonist at LXRβ (IC50s = 179 and 24 nM, respectively). It is orally bioavailable and readily passes the blood-brain barrier. LXR-623 is anti-atherogenic in animal models of atherosclerosis, showing synergistic effects when combined with simvastatin.

Highly selective and orally bioavailable synthetic modulator of liver X receptor (LXR); Transcription upregulator of ABCA1 and ABCG1

WAY 252623 is a novel and potent LXR (liverX receptor) β-agonist used as a potential candidate for the treatment of atopic dermatitis.

LXR623, also known as WAY-252623, is a highly selective and orally bioavailable synthetic modulator of LXR, which demonstrated efficacy for reducing lesion progression in the murine LDLR(-/-) atherosclerosis model with no associated increase in hepatic lipogenesis either in this model or Syrian hamsters. In nonhuman primates with normal lipid levels, WAY-252623 significantly reduced total (50-55%) and LDL-cholesterol (LDLc) (70-77%) in a time- and dose-dependent manner as well as increased expression of the target genes ABCA1/G1 in peripheral blood cells.

作用机制

Target of Action

LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .

Mode of Action

LXR-623 acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .

Biochemical Pathways

LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .

Pharmacokinetics

LXR-623 is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .

Result of Action

LXR-623 significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, LXR-623 shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .

Action Environment

The action of LXR-623 is influenced by the cellular environment. For instance, normal brain cell insensitivity to LXR-623 may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols

生化分析

Biochemical Properties

LXR-623 interacts with key enzymes and proteins involved in lipid and cholesterol metabolism. It suppresses the expression of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake . Simultaneously, it increases the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux . This dual action results in a significant reduction in cellular cholesterol content .

Cellular Effects

LXR-623 has been shown to have significant effects on various types of cells. In glioblastoma cells, it induces substantial cell death while increasing ABCA1 protein levels and reducing LDLR protein levels . In breast cancer cells, LXR-623 significantly inhibits proliferation and induces apoptosis and cell cycle arrest in a concentration- and time-dependent manner .

Molecular Mechanism

The molecular mechanism of LXR-623 involves its binding interactions with biomolecules and its influence on gene expression. It acts as a partial agonist at LXRα and a full agonist at LXRβ . This binding interaction leads to the suppression of LDLR expression and the upregulation of ABCA1 . The modulation of these proteins alters cholesterol metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LXR-623 have been observed over time. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of LXR-623 vary with different dosages. It has been reported to reduce atheroma burden without altering serum or hepatic cholesterol and triglycerides .

Metabolic Pathways

LXR-623 is involved in the metabolic pathways of cholesterol and lipid metabolism. It regulates the expression of genes involved in these pathways, including LDLR and ABCA1 .

Transport and Distribution

LXR-623 is orally bioavailable and readily passes the blood-brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

As a modulator of nuclear receptors, it is likely to be found in the nucleus where it can interact with its target receptors and influence gene expression .

生物活性

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, also known as LXR-623, is a small molecule with potential therapeutic applications. Its chemical formula is and it has been primarily investigated for its biological activities related to various disease models, including cancer and tuberculosis.

- Molecular Weight : 408.77 g/mol

- CAS Number : 16734800

- Structure : The compound features a complex indazole core substituted with various halogenated phenyl groups, contributing to its biological activity.

LXR-623 operates through modulation of nuclear receptors, particularly the Liver X Receptors (LXR), which play a critical role in lipid metabolism and inflammation. The activation of LXR has been associated with anti-inflammatory effects and potential antitumor activity.

Anti-Cancer Activity

Recent studies have shown that LXR-623 exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, showing promise as a potential anticancer agent.

Table 1: Cytotoxicity of LXR-623 against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 12.5 | |

| HCT116 (Colon Cancer) | 10.8 |

Antimycobacterial Activity

LXR-623 has also been investigated for its antimycobacterial properties against Mycobacterium tuberculosis (Mtb). In vitro studies indicate that it possesses activity against both drug-sensitive and multidrug-resistant strains.

Table 2: Antimycobacterial Activity of LXR-623

Structure-Activity Relationship (SAR)

The biological activity of LXR-623 can be attributed to its structural components, particularly the halogenated groups which enhance binding affinity to target receptors. Studies on SAR have shown that modifications in the fluorine substituents significantly affect the compound's potency.

Case Studies

- In Vivo Efficacy Against Tuberculosis : In a murine model of tuberculosis, LXR-623 demonstrated significant reductions in bacterial load in the lungs compared to untreated controls, suggesting its potential as a therapeutic agent in TB treatment.

- Cancer Cell Line Studies : A study involving various cancer cell lines revealed that LXR-623 not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

属性

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWWJENKIMRJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026016 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875787-07-8 | |

| Record name | LX-623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875787-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LX-623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。